molecular formula C19H26INO B4735704 N,N-dicyclohexyl-3-iodobenzamide

N,N-dicyclohexyl-3-iodobenzamide

Cat. No.: B4735704
M. Wt: 411.3 g/mol
InChI Key: SMQQIESQDNDNNH-UHFFFAOYSA-N
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Description

N,N-Dicyclohexyl-3-iodobenzamide is a high-purity chemical reagent designed for advanced research and development applications. This compound features an iodobenzamide core structure, a motif present in various bioactive molecules and pharmaceutical intermediates. As a benzamide derivative, its primary research utility lies in chemical synthesis, where it can serve as a versatile building block for constructing more complex molecular architectures. The iodine atom on the benzene ring is an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the creation of diverse compound libraries. The bulky dicyclohexylamine substituent contributes significant steric bulk, which can be exploited in materials science to influence molecular packing or in medicinal chemistry to probe specific binding pockets in proteins. While the exact mechanism of action is application-dependent, related iodobenzamide compounds have been investigated for their potential biological activities. This product is strictly for research purposes in laboratory settings. This compound is provided with comprehensive analytical data to ensure identity and purity. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dicyclohexyl-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26INO/c20-16-9-7-8-15(14-16)19(22)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h7-9,14,17-18H,1-6,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQQIESQDNDNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Transformational Chemistry of N,n Dicyclohexyl 3 Iodobenzamide

Cross-Coupling Reactions Involving the C-I Bond

The carbon-iodine (C-I) bond in N,N-dicyclohexyl-3-iodobenzamide is the primary site for cross-coupling reactions, serving as a versatile handle to introduce new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond, being the most easily cleaved among the aryl halides, makes this compound an excellent substrate for various transition-metal-catalyzed transformations.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura type reactions)

Palladium catalysis is a cornerstone of modern organic synthesis, and aryl iodides are premium substrates for these reactions due to their facile oxidative addition to Pd(0) complexes. fishersci.co.uk

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds by coupling an aryl halide with an organoboron reagent, such as a boronic acid or ester. nih.gov For this compound, a Suzuki-Miyaura reaction would introduce a new aryl or vinyl group at the 3-position of the benzamide (B126) core. A typical catalytic cycle involves the oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation with the organoboron compound and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. harvard.edu The reaction is generally carried out in the presence of a base, such as a carbonate or phosphate, and a phosphine (B1218219) ligand to stabilize the palladium catalyst. fishersci.co.uknih.gov The bulky N,N-dicyclohexylamide group is expected to be stable under these conditions.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is the reaction of choice, typically employing a palladium catalyst, a copper(I) co-catalyst, and a base (usually an amine). wikipedia.org The reaction of this compound with a terminal alkyne would proceed under mild conditions to yield a 3-alkynylbenzamide derivative. wikipedia.orglibretexts.org The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) intermediate generated from the oxidative addition of the aryl iodide. wikipedia.org

A representative table of general conditions for these reactions with similar aryl iodides is presented below.

Coupling ReactionCatalyst/PrecatalystLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃PPh₃, XPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene60-120
Sonogashira Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄PPh₃Et₃N, PiperidineTHF, DMFRoom Temp - 80

Table 1. General Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Iodides.

Copper-Mediated Cross-Coupling Processes

Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for forming C-C, C-N, C-O, and C-S bonds. While often requiring higher temperatures than their palladium-catalyzed counterparts, modern advancements have led to milder reaction conditions. For this compound, copper catalysis could be employed for coupling with various nucleophiles. For instance, a copper-catalyzed reaction with an alcohol or phenol (B47542) could yield a 3-alkoxy or 3-aryloxy benzamide. Similarly, coupling with amines or thiols would lead to the corresponding 3-amino or 3-thioether derivatives. These reactions are often facilitated by the use of a ligand, such as a diamine or phenanthroline, to stabilize the copper catalyst. mdpi.com

Nickel-Catalyzed C-N Bond Formation with Aryl Halides

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions, including C-N bond formation, often referred to as Buchwald-Hartwig amination. nih.gov Nickel catalysts can effectively couple aryl halides with a wide range of amines. nih.gov this compound would be an excellent substrate for such a reaction, allowing for the introduction of a primary or secondary amine at the 3-position. These reactions typically employ a nickel(0) or nickel(II) precursor, a ligand (often a bidentate phosphine or an N-heterocyclic carbene), and a base. nih.gov

Directed Functionalization Reactions

The N,N-dicyclohexylamide group can act as a directing group, facilitating the functionalization of C-H bonds at positions ortho to the amide. This allows for the introduction of substituents at the C2 and C6 positions of the benzamide ring.

Ortho-Metalation and Subsequent Electrophilic Trapping

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The amide group in this compound can chelate to a strong base, such as an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), directing deprotonation to one of the ortho positions (C2 or C6). harvard.edubaranlab.org The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups. For example, quenching with an aldehyde or ketone would yield a secondary or tertiary alcohol, while reaction with carbon dioxide would produce a carboxylic acid. This method provides a reliable way to synthesize 2,3- or 2,3,6-substituted benzamide derivatives. harvard.edu

C-H Activation and Functionalization Strategies

In recent years, transition-metal-catalyzed C-H activation has become a prominent tool for the direct functionalization of otherwise inert C-H bonds. sigmaaldrich.combeilstein-journals.org The amide functionality can serve as a directing group in these transformations, guiding a transition metal catalyst (commonly palladium, rhodium, or iridium) to activate an ortho C-H bond. sigmaaldrich.com This generates a metallacyclic intermediate which can then react with various coupling partners. For example, a palladium-catalyzed C-H arylation would allow for the introduction of an aryl group at the C2 or C6 position, complementing the C-I bond coupling at C3. These reactions often require an oxidant to regenerate the active catalyst. beilstein-journals.org

A summary of potential functionalization reactions is provided in the table below.

Reaction TypeReagentsFunctional Group Introduced
Ortho-Metalation 1. s-BuLi, TMEDA; 2. Electrophile (e.g., DMF, CO₂, I₂)Formyl, Carboxyl, Iodo
C-H Arylation Pd(OAc)₂, Arylboronic Acid, OxidantAryl

Table 2. Directed Functionalization Reactions of Benzamides.

Intramolecular Cyclization and Annulation Reactions

The presence of an iodo-substituent on the aromatic ring of this compound makes it a prime candidate for intramolecular cyclization and annulation reactions, which are powerful methods for constructing complex polycyclic structures. These transformations often proceed via the formation of a carbon-carbon or carbon-heteroatom bond, leveraging the reactivity of the carbon-iodine bond, typically through transition-metal catalysis.

Gold-Catalyzed Cycloisomerization Pathways

While direct gold-catalyzed cycloisomerization of this compound itself is not extensively documented, the principles of gold catalysis on analogous systems provide a strong indication of its potential reactivity. Gold catalysts, particularly Au(I) and Au(III) species, are known for their high affinity for alkynes and allenes (alkynophilicity and allenophilicity), activating them toward nucleophilic attack.

In a hypothetical scenario, if an alkyne or allene (B1206475) moiety were introduced into the this compound structure, gold catalysis could facilitate intramolecular cyclization. For instance, a substrate with an ortho-alkynyl group would be a prime candidate for a gold-catalyzed reaction. The gold catalyst would coordinate to the alkyne, rendering the acetylenic carbon atoms electrophilic and susceptible to attack by an intramolecular nucleophile. The aryl iodide itself could participate in subsequent or tandem catalytic cycles, but the primary role of gold would be the activation of the π-system.

Formation of Nitrogen-Containing Heterocyclic Systems

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. mdpi.commdpi.comnih.gov this compound can serve as a precursor for such systems through reactions that form new rings incorporating the amide nitrogen or by transformations that build a new heterocyclic ring on the benzamide core.

A common strategy for forming nitrogen-containing heterocycles from aryl iodides is the Buchwald-Hartwig amination or related palladium-catalyzed cross-coupling reactions. By introducing a tethered amine nucleophile into the molecule, an intramolecular C-N bond formation can be achieved. For example, if one of the cyclohexyl rings were functionalized with a primary or secondary amine, intramolecular cyclization could lead to the formation of a medium-sized ring system, although such reactions can be challenging.

A more prevalent approach involves the reaction of the aryl iodide with an external nitrogen source in an intermolecular fashion, followed by a subsequent cyclization step. For instance, coupling of this compound with a molecule containing two nucleophilic sites could set the stage for a condensation reaction to form a heterocyclic ring.

The following table outlines representative palladium-catalyzed amination reactions on aryl iodides, which are analogous to potential transformations for this compound.

Catalyst/LigandAmineSolventTemperature (°C)Yield (%)
Pd(OAc)₂ / BINAPMorpholineToluene10095
Pd₂(dba)₃ / XantphosAnilineDioxane11092
PdCl₂(dppf)BenzylamineDMF9088

This table presents typical conditions for Buchwald-Hartwig amination on aryl iodides, providing a model for the potential reactivity of this compound.

Reactions Involving the Amide N-H or Carbonyl Group

The amide functional group is a highly stable and ubiquitous moiety in organic chemistry. However, under appropriate conditions, the amide linkage of this compound can undergo various transformations. The N,N-disubstitution with bulky cyclohexyl groups significantly influences its reactivity, often requiring more forcing conditions compared to primary or secondary amides.

Transformations of the Amide Linkage

The transformation of tertiary amides like this compound is a challenging yet valuable area of synthetic chemistry. rsc.org One such transformation is the direct alkylation at the ortho position to the amide, which can be achieved through directed ortho-lithiation. researchgate.net The amide carbonyl oxygen can direct a strong base, such as an organolithium reagent, to deprotonate the ortho C-H bond, creating a nucleophilic center that can react with various electrophiles. researchgate.net

Another potential transformation involves the cleavage of the amide bond. This can be achieved through harsh hydrolytic conditions (strong acid or base at high temperatures) or through reductive or oxidative cleavage methods. However, the steric hindrance from the dicyclohexyl groups would likely make hydrolysis particularly difficult.

Recent advances have demonstrated the conversion of tertiary amides to other functional groups. researchgate.net For example, the use of specific reagents can facilitate the conversion of the amide to an ester, a ketone, or an amine. These transformations often require activation of the amide bond, for instance, by conversion to a more reactive species like an imidoyl iodide or a Vilsmeier-type reagent.

Reductive and Oxidative Conversions

The reduction of tertiary amides typically requires powerful reducing agents due to the low reactivity of the carbonyl group. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (BH₃·THF). The reduction of this compound with such reagents would be expected to yield the corresponding amine, N,N-dicyclohexyl-(3-iodobenzyl)amine. The conditions for such reductions often involve elevated temperatures and extended reaction times.

The following table summarizes typical conditions for the reduction of tertiary amides.

ReagentSolventTemperature (°C)Product
LiAlH₄THF66 (reflux)Amine
BH₃·THFTHF66 (reflux)Amine
DIBAL-HToluene-78 to rtAldehyde (partial reduction)

This table illustrates common reagents and conditions for the reduction of tertiary amides, which are applicable to this compound.

Oxidative conversions of the amide group are less common but can be achieved under specific conditions. For example, oxidative cleavage of the C-N bond is a possibility, although it often requires specialized reagents and may not be a high-yielding process. The primary focus of oxidative chemistry on this molecule would likely be on other parts of the structure, such as the aromatic ring if appropriately activated.

Mechanistic Investigations of Reactions Involving N,n Dicyclohexyl 3 Iodobenzamide

Elucidation of Catalytic Cycles in Transition Metal-Mediated Transformations

N,N-dicyclohexyl-3-iodobenzamide is a prime substrate for transition metal-catalyzed reactions, most notably those mediated by palladium. The amide functionality can act as a directing group, guiding the catalyst to a specific C-H bond for activation, while the carbon-iodine bond provides a reactive site for oxidative addition.

A plausible catalytic cycle for a palladium-catalyzed intramolecular C-H arylation, a reaction for which this substrate is well-suited, would generally proceed through the following key steps:

Oxidative Addition: The cycle typically initiates with the oxidative addition of the aryl iodide (C–I bond) of this compound to a low-valent palladium(0) complex. This step forms a square planar palladium(II) intermediate. The C–I bond is highly susceptible to this reaction, making it a common entry point into catalytic cycles. vulcanchem.com

C-H Activation/Cyclometalation: The amide group's oxygen atom coordinates to the palladium(II) center. This chelation brings the metal catalyst into close proximity to an ortho C-H bond on the benzoyl ring or a C-H bond on one of the cyclohexyl rings. This step, often referred to as a concerted metalation-deprotonation (CMD) event, results in the cleavage of the C-H bond and the formation of a palladacycle, a stable cyclic intermediate where palladium is part of a ring structure. mdpi.comnih.gov The choice between aromatic or aliphatic C-H activation would be influenced by reaction conditions and the precise catalyst system.

Reductive Elimination: The final step is the reductive elimination from the palladacycle intermediate. This step forms the new carbon-carbon bond of the cyclized product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

In intermolecular reactions, such as a Suzuki or Buchwald-Hartwig coupling, the palladacycle formed after C-H activation would instead undergo transmetalation (with an organoboron reagent, for instance) or react with another coupling partner before reductive elimination occurs to yield the final product. The presence of iodide in the system can sometimes lead to the formation of stable bridging iodide dimers with the catalyst, which can inhibit the reaction by reducing the concentration of the active catalytic species. nih.gov

Identification of Key Intermediates and Transition States

The key intermediates in the catalytic cycles involving this compound are the organopalladium species formed after each major step. The primary and most readily characterizable intermediates in related systems are palladacycles. nih.gov For this compound, a five-membered palladacycle would be formed through the coordination of the amide oxygen and the metalation of the ortho C-H bond of the benzoyl group.

The stability of such metallacycle complexes is a critical factor; while stable enough for isolation and characterization in many cases, they must remain reactive enough to proceed to the next step of the catalytic cycle. nih.gov The transition states, being high-energy and transient, are typically studied through computational methods (like Density Functional Theory, DFT) and kinetic isotope effect (KIE) experiments. For amide-directed C-H activation, a large KIE would suggest that the C-H bond cleavage is the rate-limiting step of the reaction. nih.gov Conversely, a small or absent KIE might indicate that another step, such as oxidative addition or reductive elimination, is rate-determining. mdpi.com

Kinetic and Thermodynamic Parameters of Reactions

Kinetics: Kinetic studies measure the rate of a reaction and its dependence on the concentration of reactants, catalysts, and additives. In palladium-catalyzed C-H functionalization, competition experiments can reveal the relative rates of reaction for different substrates. For example, comparing the reaction rate of this compound with an electron-richer or electron-poorer analogue would elucidate the electronic demands of the rate-determining step. acs.org The rate law can help distinguish between proposed mechanisms; for instance, an inverse order dependence on a ligand concentration might suggest the dissociation of that ligand is required before a key step. acs.org

Influence of Steric and Electronic Effects on Reactivity

The reactivity of this compound is profoundly influenced by the interplay of steric and electronic effects arising from its distinct structural components.

Steric Effects: The most prominent feature is the presence of two bulky cyclohexyl groups on the amide nitrogen. These groups exert significant steric hindrance around the amide bond. This bulk can influence the equilibrium between different conformers of the molecule, potentially locking it into a conformation that is either favorable or unfavorable for the desired C-H activation step. mdpi.comresearchgate.net Extremely bulky N-alkyl groups can prevent side reactions like cyclization or influence the coordination geometry of the metal catalyst. rsc.org This steric bulk can also play a crucial role in stereoselective reactions by dictating the facial selectivity of an approaching reagent or catalyst.

Electronic Effects:

Amide Group: The amide itself is considered a relatively weakly coordinating directing group. nih.gov Its electron-donating character through resonance can influence the electron density of the aromatic ring, though this is balanced by its inductive electron-withdrawing nature. The ability of the carbonyl oxygen to act as a Lewis basic site is fundamental to its role as a directing group for cyclometalation. nih.gov

Iodo Group: The iodine atom is an electron-withdrawing group via induction but can be a weak π-donor. Its primary electronic role in catalysis is facilitating the oxidative addition step due to the relatively low bond dissociation energy of the C–I bond. acs.org

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a compound such as N,N-dicyclohexyl-3-iodobenzamide, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be essential.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While standard ¹H and ¹³C NMR provide initial information on the chemical environment and number of different protons and carbons, multi-dimensional techniques are required to assemble the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would be instrumental in tracing the connectivity of protons within each cyclohexyl ring, revealing the sequence of CH and CH₂ groups. It would also show couplings between the aromatic protons on the 3-iodobenzoyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms to their attached protons. It allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum. For instance, the various CH and CH₂ signals of the cyclohexyl rings would be clearly distinguished and assigned.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This is vital for connecting different fragments of the molecule. In the case of this compound, HMBC would show correlations from the protons on the cyclohexyl rings to the amide carbonyl carbon, and from the aromatic protons to the same carbonyl carbon, thus confirming the N,N-dicyclohexylamide structure. It would also establish the connectivity within the 3-iodobenzoyl group.

A hypothetical table of expected NMR data is presented below, based on the analysis of similar structures.

Technique Expected Observations for this compound
¹H NMR Complex multiplets in the aliphatic region (approx. 1.0-4.0 ppm) for the cyclohexyl protons. Aromatic signals in the downfield region (approx. 7.0-8.0 ppm) corresponding to the protons on the 3-iodophenyl ring.
¹³C NMR Aliphatic signals for the cyclohexyl carbons. Aromatic carbon signals, including a signal for the carbon bearing the iodine atom (at a characteristic chemical shift). A signal for the amide carbonyl carbon (typically in the range of 165-175 ppm).
COSY Correlations between adjacent protons within the cyclohexyl rings and within the aromatic ring.
HSQC Correlations between each aliphatic and aromatic carbon and its directly attached proton(s).
HMBC Key correlations: cyclohexyl protons to the amide carbonyl carbon; aromatic protons to the amide carbonyl carbon; protons on the aromatic ring to other aromatic carbons.

Conformational Analysis via NMR

The dicyclohexylamide portion of the molecule can exist in various conformations due to the rotation around the N-C(carbonyl) and N-cyclohexyl bonds, as well as the chair-boat flipping of the cyclohexyl rings themselves. Variable temperature (VT) NMR studies can provide insight into these dynamic processes. By recording NMR spectra at different temperatures, one can observe changes in the line shapes of the signals, which can be used to calculate the energy barriers for conformational interchange. For related N,N-dicyclohexyl amides, it has been shown that the cyclohexane (B81311) rings typically adopt chair conformations researchgate.net.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. Unlike low-resolution mass spectrometry, which provides the nominal mass (to the nearest integer), HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places).

For this compound (C₁₉H₂₆INO), the exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). This experimentally determined exact mass can then be compared to the theoretical exact masses of all possible elemental compositions within a given tolerance, allowing for the confident determination of the molecular formula. Techniques like electrospray ionization (ESI) are commonly used to generate ions for HRMS analysis researchgate.netphytobank.ca.

Table of Expected HRMS Data

Parameter Value for C₁₉H₂₆INO
Molecular Formula C₁₉H₂₆INO
Calculated Monoisotopic Mass 411.1059 g/mol

| Expected HRMS Result [M+H]⁺ | 412.1132 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (or wavenumber).

For this compound, the IR spectrum would be expected to show several key absorption bands:

A strong absorption band in the region of 1630-1680 cm⁻¹ corresponding to the C=O stretching vibration of the tertiary amide.

C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexyl rings just below 3000 cm⁻¹.

C-H stretching vibrations for the sp² hybridized carbons of the aromatic ring just above 3000 cm⁻¹.

C-N stretching vibrations in the fingerprint region.

Bands corresponding to the substitution pattern of the benzene (B151609) ring.

The NIST WebBook provides IR spectra for related compounds like N-hydroxy-benzamide, which shows a characteristic amide C=O stretch researchgate.net.

Table of Expected IR Absorptions

Functional Group Expected Wavenumber (cm⁻¹)
Amide C=O stretch 1630 - 1680
Aromatic C-H stretch > 3000
Aliphatic C-H stretch < 3000

X-ray Crystallography for Solid-State Structural Analysis

For this compound, a crystal structure would definitively confirm the connectivity of the atoms and reveal the conformation of the cyclohexyl rings (expected to be chair conformations) and the dihedral angle between the plane of the aromatic ring and the amide group. In a study of the related compound N,N-Dicyclohexyl-3,5-dinitrobenzamide, the benzene ring was found not to be coplanar with the amide group, and the cyclohexyl rings were in chair conformations nih.gov. Similarly, the crystal structure of N,N-Dicyclohexylcyclohexanecarboxamide also shows the cyclohexyl rings in chair conformations researchgate.net.

Table of Expected X-ray Crystallography Parameters

Parameter Expected Information for this compound
Crystal System To be determined
Space Group To be determined
Unit Cell Dimensions To be determined
Bond Lengths & Angles Precise values for all bonds and angles in the molecule.
Conformation Confirmation of chair conformations for cyclohexyl rings; dihedral angle between the phenyl and amide planes.

| Intermolecular Interactions | Identification of any hydrogen bonding or other intermolecular forces in the crystal lattice. |

Theoretical and Computational Chemistry Studies of N,n Dicyclohexyl 3 Iodobenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. By calculating the electron density, DFT can elucidate various properties of N,N-dicyclohexyl-3-iodobenzamide. A typical DFT analysis would involve optimizing the molecule's geometry to find its most stable three-dimensional structure.

From this optimized geometry, a wealth of information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Other important electronic properties that can be calculated include the ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions. For instance, a benchmark study on various benzamide (B126) derivatives utilized DFT to compute properties like absorption spectra and frontier molecular orbitals to evaluate their potential biological properties. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the ability to donate electrons.
LUMO Energy-1.2 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability.
Ionization Potential7.0 eVEnergy required to remove an electron.
Electron Affinity1.0 eVEnergy released when an electron is added.
Dipole Moment3.5 DMeasures the polarity of the molecule.

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction mechanisms, including the identification of transition states and intermediates. For this compound, this could involve modeling its synthesis or its participation in further chemical transformations.

For example, computational studies have been used to investigate the cyclization of N-allylbenzamide, revealing the necessity of an acid co-catalyst and suggesting a mechanism involving alkene activation. researchgate.net Similarly, the mechanism of cycloaddition reactions involving benzonitrile (B105546) N-oxides has been explored using DFT, providing insights into the electronic transformations along the reaction pathway. researchgate.net

Prediction of Spectroscopic Properties and Conformational Preferences

Theoretical methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and conformation of a molecule. For this compound, computational chemistry can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Theoretical conformational studies on other benzamide derivatives have been performed to understand their preferred shapes, which is crucial for their biological activity. acs.org The rotation around the amide bond and the orientation of the dicyclohexyl and iodobenzoyl groups would be key areas of investigation for this compound. Different conformers will have different energies, and computational methods can identify the most stable conformations and the energy barriers between them.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted FeatureHypothetical Value
IR SpectroscopyC=O stretch1650 cm⁻¹
¹³C NMR SpectroscopyCarbonyl carbon chemical shift170 ppm
¹H NMR SpectroscopyAmide proton chemical shift8.0 ppm
UV-Vis Spectroscopyλmax245 nm

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While DFT and other quantum mechanical methods are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a "movie" of how the system evolves.

For this compound, an MD simulation could be used to study its conformational flexibility in different solvents or its interaction with a biological target, such as a protein. These simulations can reveal how the molecule changes its shape, how it interacts with its environment, and can provide insights into binding affinities and mechanisms of action. For instance, MD simulations have been employed to study the delivery of drugs by polymeric nanocomposites, investigating intermolecular interactions and diffusion behaviors. sci-hub.se Such an approach could be adapted to understand how this compound might behave in a biological system.

Applications of N,n Dicyclohexyl 3 Iodobenzamide in Advanced Chemical Synthesis and Methodology Development

As a Precursor or Building Block for Complex Molecular Scaffolds

The iodinated aromatic ring of N,N-dicyclohexyl-3-iodobenzamide serves as a key starting point for the construction of more intricate molecular architectures. The carbon-iodine bond is a versatile functional group that can participate in a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex organic molecules from a relatively simple precursor. The dicyclohexylamide moiety, while sterically hindering, can influence the reactivity and selectivity of these transformations, and its robustness allows it to be carried through multi-step synthetic sequences.

Role in the Development of Novel Synthetic Methodologies

This compound plays a crucial role in the development of new synthetic methods, particularly in the area of radioiodination. acs.org The presence of a stable iodine atom allows it to be used as a non-radioactive standard and precursor for developing and optimizing methods for introducing radioactive iodine isotopes into molecules. nih.gov These methodologies are critical for preparing radiolabeled compounds used in various research applications. researchgate.netwikipedia.org The development of efficient and regioselective radioiodination techniques, such as those involving electrophilic aromatic substitution or transition metal-mediated reactions, often utilizes model compounds like this compound to establish reaction conditions and assess yields before applying them to more complex target molecules. acs.orgresearchgate.net

Utilization in Specialized Labeling Techniques and Probe Development

The ability to replace the stable iodine atom in this compound with a radioactive isotope of iodine makes it a valuable tool in the development of specialized labeling techniques and chemical probes.

Methodologies for Radioiodination in Chemical Research (excluding clinical/in vivo imaging)

In chemical research, radioiodination is a key technique for creating tracers to monitor reaction mechanisms, quantify binding affinities, and visualize the distribution of molecules in various assays. Several methods are employed for this purpose:

Isotopic Exchange: This method involves the direct replacement of the stable iodine-127 atom with a radioactive isotope, such as iodine-123, iodine-124, or iodine-131. acs.orgresearchgate.net The reaction is typically performed at high temperatures, and the efficiency can be enhanced by the addition of copper salts. acs.orgnih.gov

Electrophilic Aromatic Substitution: This widely used strategy involves the reaction of an electron-rich aromatic precursor with an electrophilic radioiodine species. acs.org Oxidizing agents like N-chlorosuccinimide (NCS) or Iodogen are used to generate the reactive radioiodine from sodium radioiodide. nih.govresearchgate.net While this compound itself is the iodinated product, its non-iodinated precursor, N,N-dicyclohexyl-benzamide, could be subjected to direct electrophilic radioiodination, though controlling regioselectivity might be challenging. acs.org

Iododestannylation: This is a highly efficient and common method for radioiodination, involving the reaction of an organotin precursor (an aryltrialkylstannane) with a radioiodide source in the presence of an oxidizing agent. acs.org The corresponding stannylated precursor to this compound would be a highly effective substrate for this reaction, offering high regioselectivity and good radiochemical yields. acs.org

Table 1: Comparison of Radioiodination Methodologies

Methodology Description Key Reagents Advantages
Isotopic Exchange Direct replacement of a stable iodine atom with a radioisotope. acs.orgresearchgate.net NaI*, Copper salts (optional) acs.orgnih.gov Simple procedure. acs.org
Electrophilic Aromatic Substitution Reaction of an aromatic precursor with an electrophilic radioiodine species. acs.org NaI*, Oxidizing agent (e.g., NCS, Iodogen) nih.govresearchgate.net Widely applicable. acs.org
Iododestannylation Reaction of an organotin precursor with radioiodide. acs.org Aryltrialkylstannane, NaI*, Oxidizing agent acs.org High regioselectivity and yield. acs.org

*NaI represents sodium radioiodide.

Contribution to Ligand Design for Catalytic Systems

The design of ligands is a cornerstone of modern catalysis, as the ligand sphere around a metal center dictates the catalyst's activity, selectivity, and stability. scholaris.caresearchgate.net While this compound is not a ligand itself, its structural motifs can be incorporated into the design of new ligands. The dicyclohexyl groups, for instance, are bulky substituents that can create a specific steric environment around a metal center, influencing the approach of substrates and thus the stereochemical outcome of a reaction. The iodo-phenyl group can be functionalized through cross-coupling reactions to introduce coordinating groups, such as phosphines or N-heterocyclic carbenes (NHCs), which are known to be excellent ligands for a variety of transition metals. scholaris.caresearchgate.net This modular approach allows for the systematic tuning of a ligand's electronic and steric properties to optimize the performance of a catalytic system. rsc.org

Function as an Activating Agent Component in Organic Transformations (e.g., carbodiimide (B86325) chemistry)

While this compound itself is not a direct activating agent in the same class as N,N'-dicyclohexylcarbodiimide (DCC), its structural relative, DCC, is a prominent example of a powerful activating agent. wikipedia.orgsigmaaldrich.com DCC is widely used to facilitate the formation of amide and ester bonds by activating carboxylic acids. wikipedia.orgsigmaaldrich.com The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine or alcohol nucleophile to form the desired amide or ester. The by-product, N,N'-dicyclohexylurea, is a stable and often insoluble solid that can be easily removed by filtration. sigmaaldrich.com The principles of this activation can be conceptually linked to the broader class of dicyclohexyl-substituted compounds, highlighting the utility of the dicyclohexyl moiety in mediating important organic transformations.

Future Research Directions and Unexplored Reactivities

Investigation of New Catalytic Systems for C-I Bond Transformations

The carbon-iodine (C-I) bond in N,N-dicyclohexyl-3-iodobenzamide is a prime site for chemical modification, traditionally targeted through palladium-catalyzed cross-coupling reactions. Future research should prioritize the investigation of novel catalytic systems that offer improved efficiency, broader substrate scope, and enhanced functional group tolerance.

A significant area for development is the use of earth-abundant, first-row transition metals such as copper, iron, nickel, and cobalt as catalysts. These metals present a more sustainable and cost-effective alternative to precious metals like palladium. Research efforts could focus on designing specific ligand architectures that stabilize the active metal centers and facilitate the challenging oxidative addition step at the sterically hindered C-I bond of the this compound core.

Furthermore, the exploration of photoredox catalysis offers a powerful strategy for activating the C-I bond under mild conditions. The use of light-mediated processes could enable transformations that are inaccessible through traditional thermal methods, opening avenues for novel C-C and C-heteroatom bond formations.

Table 1: Potential Catalytic Systems for Investigation

Catalyst TypeMetal CenterPotential AdvantagesResearch Focus
HomogeneousCopper, Iron, NickelCost-effective, low toxicity, unique reactivityLigand design for stability and reactivity
HeterogeneousSupported Metal NanoparticlesRecyclability, ease of separationCatalyst support and stability studies
PhotoredoxIridium, Ruthenium, Organic DyesMild reaction conditions, novel reaction pathwaysCatalyst optimization and reaction scope expansion

Development of Sustainable Synthesis Routes for this compound and its Analogues

The conventional synthesis of this compound typically involves the coupling of 3-iodobenzoyl chloride with dicyclohexylamine (B1670486). This process often relies on stoichiometric amounts of base and utilizes chlorinated solvents. Future research should be directed towards developing more environmentally benign and atom-economical synthetic routes.

One promising approach is the direct C-H amidation of 1,3-diiodobenzene, which would bypass the need for pre-functionalized starting materials like 3-iodobenzoic acid. This strategy, however, requires the development of highly selective catalysts that can differentiate between the various C-H and C-I bonds present in the molecule.

Another avenue for sustainable synthesis involves the use of greener reaction media, such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds. Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions in the absence of bulk solvents, also presents an intriguing possibility for reducing the environmental footprint of the synthesis process.

Exploration of Unconventional Reactivity Pathways

Beyond its role as a substrate in cross-coupling reactions, the unique electronic and steric properties of this compound could be harnessed to explore unconventional reactivity pathways. The iodine atom, for instance, can participate in halogen bonding, acting as a Lewis acidic center to direct molecular assembly or catalyze specific reactions.

Research into the radical reactivity of the C-I bond is another area ripe for exploration. The generation of aryl radicals from this compound under specific conditions could lead to novel cyclization and addition reactions, providing rapid access to complex molecular architectures.

Furthermore, the bulky dicyclohexyl groups can exert significant steric influence, potentially enabling regioselective transformations at other positions on the aromatic ring or influencing the conformational preferences of the molecule in solution and the solid state.

Design of this compound Derivatives with Tunable Reactivity for Specific Research Applications

The systematic modification of the this compound structure can lead to derivatives with fine-tuned properties for specific applications. The introduction of additional functional groups onto the aromatic ring or the cyclohexyl moieties can modulate the compound's electronic properties, solubility, and steric hindrance.

For example, incorporating electron-donating or electron-withdrawing groups at the 4- or 6-positions of the benzamide (B126) ring could significantly alter the reactivity of the C-I bond in catalytic reactions. This would allow for the development of a library of reagents with a predictable and tunable reactivity profile.

The synthesis of chiral analogues, where one or both of the cyclohexyl groups are replaced with chiral cyclic amines, could lead to new ligands for asymmetric catalysis or probes for studying chiral recognition processes.

Table 2: Proposed Derivatives and Their Potential Applications

Derivative TypeModificationPotential Application
Electronically TunedIntroduction of -NO2, -CN, -OMe, or -NMe2 groupsSubstrates for studying electronic effects in catalysis
Sterically ModifiedReplacement of cyclohexyl with smaller or larger cycloalkyl groupsProbes for understanding steric influence in reactions
Chiral AnaloguesUse of chiral cyclic aminesLigands for asymmetric catalysis
FunctionalizedIncorporation of reactive handles (e.g., alkynes, azides)Building blocks for bioconjugation and materials science

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing N,N-dicyclohexyl-3-iodobenzamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via amide coupling using reagents like 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide (EDCI) with triethylamine in dry dichloromethane under inert conditions. Key steps include activating 3-iodobenzoic acid with EDCI, followed by reaction with N,N-dicyclohexylamine. Purification via silica gel chromatography (e.g., DCM/MeOH gradients) ensures product isolation. Optimization involves controlling reaction time (e.g., 16 hours for completion) and stoichiometric ratios to minimize side products . For analogs, general procedures involve iodination of precursor benzamides under controlled temperatures and inert atmospheres .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) spectra to confirm substituent positions and amide bond formation. For example, characteristic shifts for cyclohexyl groups appear at δ ~1.4–3.7 ppm in 1H^1H-NMR .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction data collection at low temperatures (e.g., 100 K) enhances resolution. Compare bond lengths and angles with similar benzamide derivatives to validate geometry .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm molecular weight, with iodine isotopes providing a distinct isotopic pattern .

Q. What solvent systems and reaction conditions are critical for maintaining stability during synthesis?

  • Methodological Answer : Use anhydrous solvents (e.g., CH2 _2Cl2 _2, DMF) under nitrogen/argon to prevent hydrolysis of the amide bond. Elevated temperatures (40–60°C) may accelerate coupling but risk iodine dissociation. Monitor reactions via TLC (silica gel, UV detection) and quench with saturated NaHCO3 _3 to neutralize excess acid .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions or supramolecular interactions?

  • Methodological Answer : The iodine atom acts as a directing group in C–H activation or participates in halogen bonding. For Suzuki-Miyaura coupling, replace iodine with boronates using Pd catalysts. To study supramolecular interactions, perform Hirshfeld surface analysis on crystallographic data to identify I···π or I···N contacts .

Q. What computational strategies are effective for modeling the electronic properties or crystal packing of this compound?

  • Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311G(d,p) basis sets to calculate electrostatic potentials and HOMO-LUMO gaps. For crystal packing, apply force-field methods (e.g., Mercury CSD) to simulate van der Waals interactions. Refine experimental XRD data with SHELXL to correlate calculated and observed torsion angles .

Q. How can researchers resolve contradictions between spectroscopic data and predicted molecular configurations?

  • Methodological Answer : Cross-validate data using multiple techniques:

  • If NMR suggests conformational flexibility (e.g., cyclohexyl chair-flipping), perform variable-temperature NMR or 2D NOESY to detect through-space correlations.
  • For crystallographic discrepancies (e.g., disordered iodine), apply twin refinement in SHELXL or collect higher-resolution data at synchrotron facilities .

Q. What strategies are recommended for functionalizing the benzamide core to tune physicochemical or biological properties?

  • Methodological Answer : Introduce electron-withdrawing/donating groups (e.g., NO2 _2, OMe) at the 4-/5-positions via electrophilic substitution. For biological studies, replace iodine with bioisosteres (e.g., CF3 _3) and assess solubility/logP changes using HPLC or shake-flask methods .

Q. How can reproducibility challenges in multi-step syntheses be mitigated?

  • Methodological Answer : Document all parameters rigorously: reagent purity (e.g., ≥99% by HPLC), moisture levels (Karl Fischer titration), and reaction monitoring intervals. Use automated platforms (e.g., Biotage®) for consistent heating/stirring. Share raw data (NMR, XRD CIF files) in supplementary materials to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.